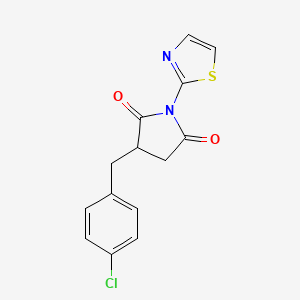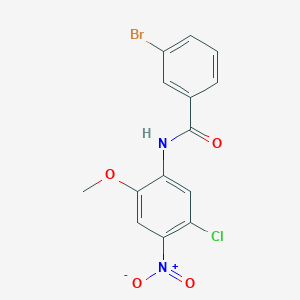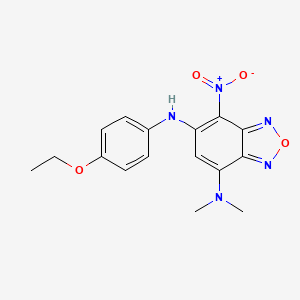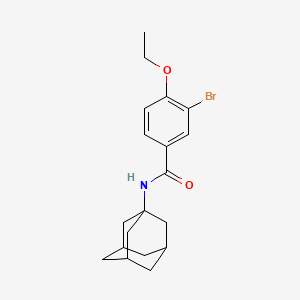![molecular formula C22H25N3O5S B4056157 4-[4-(4-isobutoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B4056157.png)
4-[4-(4-isobutoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide
Vue d'ensemble
Description
4-[4-(4-isobutoxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H25N3O5S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.15149208 g/mol and the complexity rating of the compound is 810. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Bioactivity
A range of benzenesulfonamide derivatives has been synthesized, showcasing the diverse chemical modifications and bioactivities these compounds can exhibit. For instance, a study presented the synthesis of new benzenesulfonamides demonstrating potent carbonic anhydrase inhibitory effects and potential anti-tumor activities. The modifications in the benzaldehyde moiety, including methoxy and hydroxy substituents, have shown interesting cytotoxic activities, highlighting the versatility of these compounds in designing anti-tumor agents (Gul et al., 2016).
Photodynamic Therapy Applications
Research on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has revealed their significant potential in photodynamic therapy (PDT) for cancer treatment. These compounds possess excellent photophysical and photochemical properties, including high singlet oxygen quantum yields, making them suitable as Type II photosensitizers in PDT (Pişkin et al., 2020).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal activities of benzenesulfonamide derivatives. New compounds have been synthesized, displaying potent antifungal activity against strains like Aspergillus niger and Aspergillus flavus, showcasing the potential of these derivatives in addressing fungal infections (Gupta & Halve, 2015).
Anti-inflammatory and Analgesic Properties
Benzenesulfonamide derivatives have also been explored for their anti-inflammatory and analgesic properties. For instance, novel sulfonamides were synthesized and tested in a pathological pain model in mice, demonstrating anti-hyperalgesic and anti-edematogenic effects without causing locomotive disorders. These findings suggest the therapeutic potential of these compounds in managing pain and inflammation (Lobo et al., 2015).
Cancer Research
Benzenesulfonamide derivatives have shown promise in cancer research, with studies highlighting their cytotoxic activities and potential as carbonic anhydrase inhibitors. This research avenue explores the derivatives' capabilities in targeting cancer cells, contributing to the development of novel anticancer agents (Gul et al., 2016).
Propriétés
IUPAC Name |
4-[(4Z)-4-[[3-methoxy-4-(2-methylpropoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-14(2)13-30-20-10-5-16(12-21(20)29-4)11-19-15(3)24-25(22(19)26)17-6-8-18(9-7-17)31(23,27)28/h5-12,14H,13H2,1-4H3,(H2,23,27,28)/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQCSCJISQTIEF-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)OCC(C)C)OC)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)OCC(C)C)OC)C3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(2-chlorophenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4056076.png)
![2-({1-[4-chloro-3-(trifluoromethyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)nicotinic acid](/img/structure/B4056077.png)
![(2-fluorobenzyl)[3-(2-furyl)-3-(2-methoxyphenyl)propyl]amine](/img/structure/B4056081.png)

![4-methyl-2-{5-[4-(methylsulfonyl)-1-piperazinyl]-2-nitrophenyl}-1(2H)-phthalazinone](/img/structure/B4056101.png)

![2-{[2-(3,4-dimethylphenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4056120.png)

![N-[(3-ethyl-5-isoxazolyl)methyl]-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4056138.png)
![3-(2-fluorobenzyl)-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B4056141.png)
![N-(2-furylmethyl)-N-[1-(hydroxymethyl)propyl]-2-pyrazinecarboxamide](/img/structure/B4056148.png)
![N-[2-(allyloxy)benzyl]-N-(imidazo[1,2-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B4056153.png)

![3-[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4056174.png)
